3-Decenoic acid

Übersicht

Beschreibung

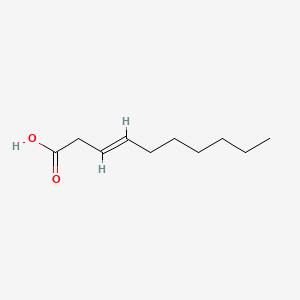

3-decenoic acid is a decenoic acid having its double bond in the 3-position.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Decenoic acid exhibits significant antimicrobial properties, making it a candidate for various applications in food preservation and healthcare.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its effectiveness against biofilms is particularly notable, as it can disperse preformed biofilms formed by pathogenic bacteria .

- Case Study : In a study examining the effects of fatty acids on biofilm formation, this compound was shown to reduce biofilm density significantly at concentrations as low as 125 μg/mL. This suggests its potential use in coatings for medical devices and food packaging to inhibit bacterial growth .

Therapeutic Applications

Research into the therapeutic effects of this compound has revealed promising results in various health-related areas.

- Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells. For instance, it has been reported to target signaling pathways involved in hepatocellular carcinoma (HCC), suggesting its potential as a chemopreventive agent .

- Wound Healing : The compound's ability to modulate inflammatory responses can enhance wound healing processes. Research indicates that fatty acids like this compound can promote skin regeneration and reduce inflammation in wound models .

Industrial Applications

Beyond biomedical uses, this compound finds applications in various industrial sectors.

- Cosmetics and Personal Care : Due to its antimicrobial properties and skin benefits, this compound is being explored as an ingredient in cosmetics aimed at improving skin health and hygiene.

- Food Industry : Its role as a natural preservative is being investigated, particularly in extending shelf life by preventing microbial spoilage in food products.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Eigenschaften

CAS-Nummer |

53678-20-9 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

(E)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+ |

InChI-Schlüssel |

CPVUNKGURQKKKX-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCC(=O)O |

Isomerische SMILES |

CCCCCC/C=C/CC(=O)O |

Kanonische SMILES |

CCCCCCC=CCC(=O)O |

Key on ui other cas no. |

15469-77-9 53678-20-9 |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.